molecular formula C18H26N6OS B5577375 N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine

N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine

Cat. No.: B5577375
M. Wt: 374.5 g/mol
InChI Key: PIPBJDVSQJCMNQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine is a useful research compound. Its molecular formula is C18H26N6OS and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.18888065 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Dimethyl Sulfomycinamate : This study involves the synthesis of dimethyl sulfomycinamate, a product of the sulfomycin family of thiopeptide antibiotics, which includes the use of similar complex molecules like N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine (Bagley et al., 2005).

  • Ring Transformation Reactions : This research describes ring-transformation reactions of specific compounds, shedding light on the behavior and potential transformations of this compound (Mataka et al., 1992).

  • Bis-alkoxycarbonylation of Styrene : This study explores the use of pyridinimine-modified Pd(II) complexes in the bis-alkoxycarbonylation of styrene, which may be relevant to the catalytic properties of similar compounds (Bianchini et al., 2002).

Structural and Physical Studies

  • Structure of Isothiazolopyridine Derivatives : This research details the crystal and molecular structures of isothiazolopyridine derivatives, which can provide insights into the structural characteristics of similar compounds like this compound (Karczmarzyk & Malinka, 2004).

  • NMR Spectral and Antimicrobial Studies : A series of novel Schiff bases of 3-aminomethyl pyridine were synthesized and studied, which could be related to the understanding of this compound in terms of its spectral properties and potential biological activity (Pandey & Srivastava, 2011).

Catalysis and Reaction Mechanisms

  • Multicomponent Synthesis of Pyridine-Pyrimidines : This research article reports the synthesis of pyridine-pyrimidines via a three-component reaction catalyzed by an ionic liquid, which may be relevant for understanding the reactivity and catalysis involving compounds like this compound (Rahmani et al., 2018).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may be flammable or reactive .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound has promising pharmaceutical properties, future research might focus on optimizing its synthesis, studying its mechanism of action, or conducting clinical trials .

Properties

IUPAC Name

[3-[5-[(dimethylamino)methyl]-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6OS/c1-22(2)12-15-20-21-16(23(15)3)13-7-6-10-24(11-13)18(25)14-8-5-9-19-17(14)26-4/h5,8-9,13H,6-7,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPBJDVSQJCMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CCCN(C2)C(=O)C3=C(N=CC=C3)SC)CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.